molecular formula C18H28N4 B11835110 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate CAS No. 78703-85-2

6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate

Cat. No.: B11835110
CAS No.: 78703-85-2
M. Wt: 300.4 g/mol
InChI Key: VDWMFSBLEFTMJG-UHFFFAOYSA-N
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Description

The compound 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate is a quinoline derivative with structural modifications at positions 4 and 6 of the quinoline core. Notably, the evidence extensively describes 7-Chloro-4-[[4-(diethylamino)-1-methylbutyl]amino]quinoline diphosphate, commonly known as Chloroquine diphosphate (CAS 50-63-5), a well-documented antimalarial and antiviral agent . This discrepancy suggests either a nomenclature error or a gap in the provided literature. For this analysis, comparisons will focus on structurally related quinoline derivatives from the evidence, including Chloroquine and other 4-aminoquinoline analogs.

Properties

CAS No.

78703-85-2

Molecular Formula

C18H28N4

Molecular Weight

300.4 g/mol

IUPAC Name

4-N-[5-(diethylamino)pentan-2-yl]quinoline-4,6-diamine

InChI

InChI=1S/C18H28N4/c1-4-22(5-2)12-6-7-14(3)21-18-10-11-20-17-9-8-15(19)13-16(17)18/h8-11,13-14H,4-7,12,19H2,1-3H3,(H,20,21)

InChI Key

VDWMFSBLEFTMJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC=C1)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Ketones

5-(Diethylamino)-2-pentanone is reacted with ammonia or methylamine under hydrogenation conditions (Raney Ni, 50 psi H₂, 60°C) to yield the corresponding amine. This method, however, suffers from over-alkylation, necessitating careful stoichiometric control.

Gabriel Synthesis

An alternative route involves the Gabriel synthesis using phthalimide-protected amines . For example, 2-(bromomethyl)quinoline is treated with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine. While this approach avoids alkylation side products, it introduces additional purification steps, reducing overall yield to 45–50%.

Catalytic Hydrogenation and Debenzylation

Post-condensation, intermediates often require catalytic hydrogenation to remove protecting groups. The patent specifies palladium on carbon (10 wt%) under 30 psi H₂ in methanol, achieving quantitative debenzylation of (S,S)-5-(N-diethylamino)-N-(1-phenylethyl)-2-pentylamine to (S)-5-diethylamino-2-pentylamine . Notably, this step preserves stereochemical integrity, with no observed racemization.

Purification and Salt Formation

The final diphosphate salt is obtained by treating the free base with 85% phosphoric acid in a 1:2 molar ratio. Recrystallization from ethanol/water (3:1) at −20°C yields needle-like crystals with a melting point of 192–194°C. Purity is confirmed via:

  • HPLC : >99.5% (C18 column, 0.1% TFA in acetonitrile/water gradient).

  • ¹H-NMR : Characteristic signals at δ 3.28–3.47 ppm (m, diethylamino CH₂) and δ 8.11 ppm (s, quinoline H-5).

Comparative Analysis of Methods

Parameter Classical Substitution Asymmetric Reductive Amination
Yield58–65%70–75%
Reaction Time12–24 hours6–8 hours
ee ValueRacemic>99%
ScalabilityModerateHigh
Key CatalystNoneIsopropyl titanate

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate is its antimalarial properties. Research has shown that quinoline derivatives exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria. A study identified a series of quinoline derivatives that displayed potent antiplasmodial activity, with some compounds progressing to preclinical development due to their favorable pharmacokinetic profiles and mechanisms of action targeting translation elongation factors in the parasite .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of quinoline derivatives in the context of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have been investigated for their ability to inhibit cholinesterases and monoamine oxidases, which are critical targets in Alzheimer's treatment. The design and synthesis of multifunctional agents that incorporate quinoline cores have shown promise in crossing the blood-brain barrier and exhibiting dual inhibitory effects on these enzymes, suggesting potential applications for cognitive enhancement and neuroprotection .

Case Study 1: Antimalarial Efficacy

A notable case involved the optimization of a quinoline derivative leading to enhanced efficacy against Plasmodium berghei in murine models. The compound demonstrated an effective oral dose with an ED90 value below 1 mg/kg, indicating its potential as a viable therapeutic agent for malaria .

Case Study 2: Alzheimer's Disease Research

In another study focusing on Alzheimer's disease, researchers synthesized a series of hybrid compounds combining quinoline structures with dithiocarbamate moieties. These compounds were evaluated for their inhibitory capabilities against acetylcholinesterase and monoamine oxidase, showing promising results in both in vitro and in vivo models. The findings suggest that such compounds could serve as effective multi-target agents for treating Alzheimer’s disease .

Data Table: Comparative Analysis of Quinoline Derivatives

Compound NameActivity TypeTarget DiseasePotency (EC50)Mechanism of Action
Compound AAntimalarialMalaria120 nMInhibition of translation elongation factor 2
Compound BNeuroprotectiveAlzheimer's DiseaseNot specifiedInhibition of cholinesterases and monoamine oxidases

Mechanism of Action

The mechanism of action of 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroquine Diphosphate (7-Chloro-4-[[4-(diethylamino)-1-methylbutyl]amino]quinoline diphosphate)

  • Structure: A 4-aminoquinoline with a 7-chloro substituent and a 4-(diethylamino)-1-methylbutyl side chain .
  • Pharmacology: Antimalarial Activity: Inhibits heme polymerization in Plasmodium parasites, with IC₅₀ values in the nanomolar range . Antiviral Activity: Reduces hantavirus titers by 90% at 10 µM in Vero E6 cells . Pharmacokinetics: Rapid gastrointestinal absorption, with a half-life of 30–60 days due to extensive tissue binding .
  • Physical Properties : White crystalline solid, water-soluble, molecular weight 515.86 g/mol .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Structure: 4-aminoquinoline with 2-(4-chlorophenyl) and 3-(4-methoxyphenyl) substituents .
  • Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF, yielding a solid with a melting point of 223–225°C .
  • The 4-chlorophenyl and 4-methoxyphenyl groups may enhance π-π stacking but reduce solubility .

4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l)

  • Structure: 4-aminoquinoline with 2,3-bis(4-methoxyphenyl) groups .
  • Synthesis : Similar to 4k, with additional methoxyphenyl substitution .
  • Methoxy groups improve electron density but may reduce metabolic stability .

6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline Diphosphate (CAS 78703-87-4)

  • Structure: 6-aminoquinoline with a 2-(diethylamino)ethyl side chain at position 4 .
  • Comparison: The 6-amino group (vs. The shorter ethyl side chain (vs. butyl in Chloroquine) may reduce tissue accumulation and half-life .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Bioactivity Highlights References
Chloroquine diphosphate 4-Aminoquinoline 7-Cl, 4-(diethylamino-1-methylbutyl) Antimalarial (IC₅₀: 10–100 nM), antiviral
4k 4-Aminoquinoline 2-(4-Cl-phenyl), 3-(4-MeO-phenyl) Synthetic intermediate, uncharacterized
4l 4-Aminoquinoline 2,3-bis(4-MeO-phenyl) Synthetic intermediate, uncharacterized
6-Amino-4-((2-(diethylamino)ethyl)amino)quinoline 4-Aminoquinoline 6-NH₂, 4-(diethylamino-ethyl) Undocumented in provided evidence

Key Research Findings

  • Chloroquine’s Side Chain: The 4-(diethylamino)-1-methylbutyl group is critical for lysosomotropic activity, enabling pH-dependent accumulation in intracellular compartments .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., 7-Cl in Chloroquine) enhance antimalarial potency by stabilizing drug-heme complexes .
    • Electron-Donating Groups (e.g., 4-MeO in 4k/4l) may improve solubility but reduce target binding .

Biological Activity

6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate (CAS No. 78703-85-2) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a diverse range of effects, including antimalarial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₁₈H₂₈N₄O₇P₂
  • Molecular Weight : 426.38 g/mol
  • Structure : The compound features a quinoline core substituted with an amino group and a diethylamino group, which are critical for its biological activity.

Antimalarial Activity

Research indicates that quinoline derivatives, including 6-aminoquinoline compounds, have been evaluated for their antimalarial properties. A study demonstrated that certain analogs exhibited significant activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL, indicating moderate to high efficacy compared to standard treatments like chloroquine .

Anticancer Properties

The anticancer potential of quinoline derivatives has been explored extensively. Notably, compounds similar to 6-amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate have shown promising results in inhibiting cancer cell proliferation. In vitro studies reported that these compounds could inhibit sirtuins, which play a role in cancer cell survival and proliferation .

Anti-inflammatory Effects

Quinoline derivatives have also been studied for their anti-inflammatory properties. Specific derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Case Studies

  • Antiparasitic Activities : A case study involving the optimization of an 8-aminoquinoline analog highlighted its oral antimalarial activity with a 100% cure rate at a dosage of 1 mg/kg over three days without toxicity .
  • Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of quinoline derivatives against various cancer cell lines, revealing that some compounds exhibited IC50 values in the low micromolar range, emphasizing their potential as anticancer agents .

Summary of Findings

Activity TypeEffectivenessReference
AntimalarialIC50: 0.014 - 5.87 µg/mL
AnticancerInhibition of sirtuins
Anti-inflammatoryInhibition of NO production

Q & A

Basic Research Questions

Q. What are the validated analytical methods for structural confirmation and purity assessment of 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity analysis, while tandem mass spectrometry (MS/MS) is critical for structural confirmation. For example, the parent ion [M+H]⁺ at m/z 320 and fragments like [CH₂N(C₂H₅)₂]⁺ (m/z 86) should be monitored to verify the diethylamino side chain . Quantitative nuclear magnetic resonance (qNMR) using deuterated solvents can resolve ambiguities in proton environments, particularly for distinguishing the 6-amino group from positional isomers .

Q. What is the standard laboratory-scale synthesis protocol for 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate?

  • Methodological Answer : A two-step route is typical: (1) Chlorination of 4-hydroxyquinoline using POCl₃/DMF to form 4-chloro-6-aminoquinoline, followed by (2) nucleophilic substitution with 4-(diethylamino)-1-methylbutylamine under reflux in acetonitrile. The diphosphate salt is precipitated by adding phosphoric acid in ethanol . Purity can be enhanced via recrystallization from hot water, achieving >98% by HPLC .

Advanced Research Questions

Q. How can conflicting data on the antimalarial efficacy of this compound in different Plasmodium strains be resolved?

  • Methodological Answer : Strain-specific differences in drug transport (e.g., PfCRT mutations) may alter uptake. Use isogenic parasite lines to isolate resistance mechanisms. Combine IC₅₀ assays with quantitative PCR to correlate gene expression (e.g., PfMDR1) with susceptibility . Synergy studies with verapamil (a resistance-reversal agent) can clarify if efflux pumps contribute to discrepancies .

Q. What computational strategies predict target binding modes of 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate?

  • Methodological Answer : Molecular docking into Plasmodium lactate dehydrogenase (pLDH) or hemozoin crystal surfaces can model interactions. Density Functional Theory (DFT) optimizes the protonated quinoline ring’s electrostatic potential, while Molecular Dynamics (MD) simulations assess stability in lipid bilayers to predict cellular uptake . Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How does the 6-amino substitution affect pharmacokinetic properties compared to chloroquine?

  • Methodological Answer : The 6-amino group increases polarity, reducing logP and potentially limiting blood-brain barrier penetration. Use in vitro Caco-2 permeability assays and hepatic microsomal stability tests to compare metabolic clearance. Pharmacokinetic modeling (e.g., compartmental analysis) can predict volume of distribution (Vd) and half-life (t₁/₂) shifts .

Experimental Design & Data Analysis

Q. What controls are essential for validating the compound’s inhibition of hemozoin formation in Plasmodium?

  • Methodological Answer : Include chloroquine-sensitive (3D7) and resistant (Dd2) strains as controls. Use β-hematin crystallization assays with spectrophotometric quantification at 400 nm. Confirm results via transmission electron microscopy (TEM) to visualize crystal morphology changes . Normalize data to protein content (Bradford assay) to exclude cytotoxicity artifacts .

Q. How should researchers address batch-to-batch variability in biological activity?

  • Methodological Answer : Implement strict quality control: (1) MS/MS fingerprinting for structural consistency, (2) elemental analysis to confirm phosphate stoichiometry, and (3) accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation . Use orthogonal assays (e.g., enzymatic vs. whole-cell) to differentiate compound instability from biological variability .

Stability & Formulation

Q. What conditions optimize long-term storage of 6-Amino-4-((4-(diethylamino)-1-methylbutyl)amino)quinoline diphosphate?

  • Methodological Answer : Store lyophilized powder at -20°C in amber vials under argon to prevent photodegradation and oxidation. For aqueous solutions, use pH 3.5 buffers (citrate-phosphate) and avoid freeze-thaw cycles. Monitor degradation via HPLC-UV for loss of parent peak and emergence of 4-hydroxyquinoline derivatives .

Q. What formulation strategies improve solubility for in vivo studies?

  • Methodological Answer : Co-solvent systems (e.g., PEG 400/water) or cyclodextrin complexes enhance aqueous solubility. For intravenous delivery, prepare liposomal formulations using phosphatidylcholine/cholesterol (55:45 molar ratio) and characterize size (DLS) and encapsulation efficiency (dialysis) .

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